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Introduction to Carbendazim and Microbial Degradation

Carbendazim (methyl benzimidazol-2-ylcarbamate, CBZ) is a broad-spectrum systemic benzimidazole
fungicide widely employed in agricultural, horticultural, and forestry applications to control fungal diseases
caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. With the chemical formula CoHoN302 and
molecular weight of 191.19 g/mol, carbendazim functions by disrupting fungal cell wall synthesis and
interfering with microtubule assembly during mitosis. Beyond its agricultural applications, CBZ is also
utilized in the paint, textile, paper, and leather industries to improve material quality and longevity, leading to

multiple introduction pathways into the environment [1] [2].

The environmental persistence of carbendazim presents a significant ecological challenge, with reported
half-lives ranging from 2-25 months in aquatic systems under aerobic and anaerobic conditions, 3 months on
turf, and 6-12 months in bare soil [1] [2]. This persistence, combined with its mobility, has resulted in
widespread environmental contamination, with CBZ detected in surface waters at concentrations up to 214
ng/L in urban streams of the Brazilian Amazon and 31 ng/L in African urban areas [1] [2]. The toxicity
profile of carbendazim includes detrimental effects on kidney function, endocrine disruption, hematologic
toxicity, reproductive tissue damage, liver function abnormalities, and neuroinflammation in mammalian

systems, classifying it as a potential threat to non-target organisms through ecological chains [3] [1].
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Microbial degradation has emerged as a promising, environmentally friendly strategy for remediating
carbendazim-contaminated environments. Unlike physical and chemical treatment methods that often
require substantial infrastructure and may generate secondary pollutants, microbial degradation utilizes
natural metabolic pathways to convert carbendazim into less toxic metabolites or achieve complete
mineralization. This approach benefits from being cost-effective, environmentally sustainable, and applicable
to in-situ remediation scenarios [3] [1]. The process typically begins with the hydrolysis of carbendazim to
2-aminobenzimidazole (2-AB), a common initial metabolite observed across diverse bacterial taxa,

followed by further degradation through ring cleavage and eventual mineralization [3] [2].

Microbial Diversity and Degradation Capabilities

A diverse array of microorganisms demonstrates the capability to degrade carbendazim, with bacterial
species representing the most extensively characterized degraders. These microorganisms have been isolated
from various contaminated environments, including agricultural soils with historical pesticide application,
rhizosphere systems, and biopurification systems designed for pesticide degradation [4] [5]. The taxonomic
distribution of carbendazim-degrading bacteria spans multiple genera, with particular prevalence observed

within the Actinobacteria and Proteobacteria phyla.

Table 1: Bacterial Genera with Demonstrated Carbendazim Degradation Capabilities

Representative

Bacterial Genus Isolation Source  Reported Degradation Efficiency

Species

Rhodococcus R. erythropolis djl-11 Vineyard soill 333.33 mg-L~*-d-* at 1000 mg-L*

initial concentration [5]

Bacillus B. velezensis HY- Soil 76.99% in 48 hours at 250 mg-L~*
3479 [6] [7]

Stenotrophomonas  Stenotrophomonas Coriander 68.9% in 21 days at 250 pg-mL~?
sp. rhizosphere [4]

Pseudomonas Pseudomonas sp. Contaminated soil Demonstrated degradation
CcBW capability [1]
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Representative

Bacterial Genus Isolation Source  Reported Degradation Efficiency

Species
Sphingomonas S. paucimobilis Not specified Demonstrated degradation
capability [1]
Aeromonas A. hydrophila, A. Not specified Demonstrated degradation
caviae capability [1]
Brevibacillus B. borstelensis Not specified Demonstrated degradation
capability [8]
Streptomyces S. albogriseolus Not specified Demonstrated degradation

capability [8]

The degradation capabilities vary significantly among bacterial strains, influenced by factors such as initial
carbendazim concentration, nutrient availability, environmental conditions, and microbial adaptation
history. For instance, Rhodococcus erythropolis djl-11 demonstrates remarkable degradation capacity,
efficiently metabolizing carbendazim at concentrations up to 1000 mg-L.~* with an average degradation rate
of 333.33 mg-L~'d™! [5]. Similarly, Bacillus velezensis HY-3479 achieves 76.99% degradation of
carbendazim (250 mg-L~1) within 48 hours, with performance enhancement to 87.19% when supplemented
with ammonium nitrate [6] [7]. These efficient degraders typically employ carbendazim as a carbon and
nitrogen source, enabling them to thrive in contaminated environments while facilitating pesticide

dissipation [6] [5].

The isolation sources of these bacteria reveal important ecological patterns, with many efficient degraders
originating from environments with previous carbendazim exposure. This phenomenon, termed enhanced
biodegradation, results from the selective enrichment of pesticide-degrading microbial populations
following repeated applications [9] [5]. The rhizosphere of wvarious plants, particularly coriander
(Coriandrum sativum L.), has proven to be a rich source of carbendazim-degrading bacteria, highlighting
the importance of plant-microbe interactions in pesticide degradation [4]. These microbial communities have
demonstrated resilience in maintaining degradation activity even after multiple successive applications of

carbendazim, suggesting their potential for long-term bioremediation applications [10].
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Carbendazim Biodegradation Pathway and Metabolites

The microbial degradation of carbendazim follows a conserved metabolic pathway characterized by initial
hydrolysis followed by sequential ring modifications and culminating in ring cleavage and mineralization.
This pathway has been elucidated through metabolite identification using advanced analytical techniques
such as liquid chromatography-mass spectrometry (LC-MS) and supported by gene expression analyses
and enzyme activity assays [6] [5]. The consistent observation of specific intermediates across diverse

bacterial taxa suggests evolutionary conservation in the biochemical strategies for carbendazim catabolism.

The following diagram illustrates the complete microbial degradation pathway of carbendazim, from initial

hydrolysis to ring cleavage and mineralization:

© 2026 Smolecule. All rights reserved. 4/14 Tech Support


https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://link.springer.com/article/10.1007/s10123-023-00427-0
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0074810
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.smolecule.com/products/s548231?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Carbendazim

Hydrolysis
(Mhel, CbmA)

ecarboxylation

ing Cleavage
(Oxygenases)

urther Oxidation

Click to download full resolution via product page

Figure 1: Complete microbial degradation pathway of carbendazim showing key intermediates and

enzymatic steps

Initial Hydrolysis and Key Metabolites
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The first enzymatic step in carbendazim degradation involves hydrolysis of the carbamate ester bond,
resulting in the formation of 2-aminobenzimidazole (2-AB) and the release of carbon dioxide and methanol
[3] [6]. This initial reaction is primarily catalyzed by carbendazim-hydrolyzing esterases, with two key
enzymes identified: Mhel (MBC hydrolyzing esterase I) and CbmA, which are responsible for breaking the
ester and amide bonds, respectively [3] [2]. This conserved initial step explains the consistent detection of 2-
AB as the first metabolic intermediate across diverse bacterial taxa, including Bacillus, Pseudomonas,

Rhodococcus, and Stenotrophomonas species [3] [2] [4].

The subsequent metabolic transformation involves hydroxylation of 2-AB to form 2-
hydroxybenzimidazole (2-HB), catalyzed by a hydroxylase enzyme encoded by the hdx gene [6] [7]. This
reaction represents a critical step in preparing the benzimidazole ring for further cleavage by introducing a
hydroxyl group that increases the ring's susceptibility to oxidative attack. In Bacillus velezensis HY-3479, the
coordinated upregulation of both mhel and hdx genes has been demonstrated, with enhanced expression
observed when ammonium nitrate was supplemented as an additional nitrogen source [6] [7]. The further
degradation of 2-HB proceeds through benzimidazole formation, followed by critical ring cleavage events

that ultimately yield products amenable to complete mineralization [3] [5].

Ring Cleavage and Mineralization

The complete mineralization of carbendazim is predominantly dependent on the cleavage of both the
imidazole and benzene rings within the benzimidazole structure [3] [2]. This process involves the action of
various oxygenase enzymes that catalyze the introduction of oxygen atoms into the ring system, leading to
ring fission and the formation of aliphatic compounds that can enter central metabolic pathways. While the
specific enzymes involved in ring cleavage remain less characterized than the initial hydrolytic steps, their

activity is essential for the complete degradation of carbendazim beyond the formation of 2-HB [3].

The final stages of the degradation pathway involve the further oxidation of ring cleavage products through
metabolic routes similar to those used for the degradation of simple aromatic compounds, ultimately
resulting in the formation of carbon dioxide, water, and ammonia. This complete mineralization process
effectively removes carbendazim from the environment without accumulating potentially hazardous
intermediates [3] [2]. The efficiency of this complete mineralization varies among bacterial strains, with
some organisms capable of utilizing carbendazim as a sole source of carbon and nitrogen, while others

exhibit more efficient degradation through co-metabolic processes [9] [5].
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Biochemical and Genetic Mechanisms

The microbial degradation of carbendazim is governed by specific enzymatic systems and genetic

determinants that have been characterized through biochemical assays and molecular techniques. The

current understanding of these mechanisms reveals a sophisticated biological machinery adapted to

metabolize this synthetic compound, often involving coordinated expression of multiple genes and

regulatory elements in response to carbendazim presence.

Table 2: Key Enzymes and Genes in Carbendazim Degradation Pathway

Enzymel/Gene Function

Catalytic Reaction

Microbial Sources

Mhel (carbendazim-  Hydrolysis of

hydrolyzing ester bond
esterase )
CbmA Hydrolysis of

amide bond

Hydroxylase
(encoded by hdx
gene)

Ring-cleaving
oxygenases

Hydroxylation of
2-AB

Cleavage of
benzimidazole
ring

Carbendazim - 2-
aminobenzimidazole + CO2
+ CH3OH

Carbendazim - 2-
aminobenzimidazole + CO2
+ CHs3OH

2-aminobenzimidazole — 2-

hydroxybenzimidazole

2-hydroxybenzimidazole -
ring cleavage products

Nocardioides sp.,
Rhodococcus erythropolis
djl-11, Bacillus velezensis
HY-3479 [3] [6] [5]

Various carbendazim-
degrading bacteria [3] [2]

Bacillus velezensis HY-3479

[6][7]

Not fully characterized in
carbendazim degradation

(3]

The enzymatic activity of these degradation proteins has been quantitatively measured in several bacterial

systems. In Bacillus velezensis HY-3479, both Mhel and hydroxylase enzymes demonstrated significant

activity, with further enhancement observed when NH4NO3s was supplemented to the culture medium [6] [7].

Similarly, Rhodococcus erythropolis djl-11 exhibited strong esterase activity corresponding to Mhel

functionality, with the cloned esterase gene showing 99% sequence homology to the mhel gene from

Nocardioides sp. SG-4G [5]. These findings suggest evolutionary conservation of the genetic determinants

for carbendazim degradation across taxonomically diverse bacteria.
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The genetic organization and regulation of carbendazim degradation genes remain active areas of research,
with recent studies employing transcriptomic approaches to elucidate expression patterns under different
conditions. In Bacillus velezensis HY-3479, quantitative RT-PCR analysis demonstrated upregulation of mhel
and *hdx* genes when cultured in carbendazim-amended medium, with further enhancement following
NH4NOs supplementation [6] [7]. This coordinated gene expression suggests possible operon organization or
coregulation of these functionally related genes. The genetic basis for the initial hydrolysis step appears to be
well-conserved, while the subsequent steps involving ring hydroxylation and cleavage may involve more

diverse genetic elements across different bacterial taxa [3] [5].

From a metabolic perspective, carbendazim degradation represents an interesting case of microbial
adaptation to synthetic compounds. The ability to utilize carbendazim as a carbon and nitrogen source
suggests that the degradation pathway integrates with central metabolism, providing energetic and
biosynthetic benefits to degrading microorganisms [6] [5]. However, the observation that degradation rates
often improve with supplemental nitrogen sources indicates that carbendazim may not be an optimal
balanced nutrient source, and its degradation may proceed more efficiently as a co-metabolic process rather

than for direct energy gain [6] [9].

Experimental Methodologies and Analytical Techniques

The investigation of carbendazim microbial degradation employs a multidisciplinary approach combining
microbiology, molecular biology, and analytical chemistry techniques. Standardized methodological
frameworks have been established to isolate degrading microorganisms, quantify degradation efficiency,

identify metabolic intermediates, and characterize the underlying biochemical mechanisms.

Microbial Isolation and Degradation assays

The isolation of carbendazim-degrading microorganisms typically begins with enrichment culture
techniques using contaminated environmental samples as inoculum. Soil samples from sites with historical
pesticide application, such as agricultural fields or vineyard soils, are particularly productive sources [4] [5].
The standard approach involves inoculating minimal salts medium (MSM) supplemented with carbendazim
as the sole carbon or nitrogen source with environmental samples, followed by sequential subculturing to

enrich for degradative populations. Isolation of pure cultures is achieved through spread-plating on solid
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MSM-carbendazim media, with selection of colonies demonstrating hydrolytic halos or growth in the

presence of high carbendazim concentrations [4] [5].

Quantitative degradation assays are performed in liquid culture systems, typically using minimal salts
medium amended with carbendazim at concentrations ranging from 50 to 1000 mg-L~! depending on the
tolerance of the bacterial strain [6] [5]. The degradation efficiency is determined by measuring carbendazim
disappearance over time using high-performance liquid chromatography (HPLC). For instance, in the
characterization of Bacillus velezensis HY-3479, cultures were incubated in M9 minimal medium with 250
mg-L~! carbendazim at 30°C with agitation (125 rpm), with samples collected at regular intervals for HPLC
analysis [6] [7]. The specific degradation rate is calculated based on the decrease in carbendazim

concentration relative to sterile controls, with correction for abiotic degradation.

Analytical Methods for Metabolite Identification

High-performance liquid chromatography (HPLC) represents the cornerstone analytical technique for
quantifying carbendazim degradation and identifying metabolic intermediates. The standard methodology
employs reverse-phase C18 columns with isocratic or gradient elution using acetonitrile-water mobile
phases, typically with acid modifiers such as formic acid to improve peak shape [6] [5]. Detection is
commonly performed with photodiode array (PDA) detectors set at 270-281 nm, corresponding to the

absorption maxima of carbendazim and its benzimidazole derivatives [7] [5].

For structural identification of metabolites, liquid chromatography-mass spectrometry (LC-MS) provides
superior analytical capability. The application of LC-MS in carbendazim degradation studies has been
instrumental in identifying 2-aminobenzimidazole and 2-hydroxybenzimidazole as key intermediates [5].
Typical LC-MS conditions include positive electrospray ionization (ESI+) with mass scanning ranges of 29-
500 m/z to capture the molecular ions of carbendazim (m/z 192.09 for [M+H]"), 2-AB (m/z 134.07 for
[M+H]"), and 2-HB (m/z 135.06 for [M+H]*) [5]. The combination of retention time matching with

authentic standards and mass spectral data enables confident metabolite identification.

Molecular and Enzymatic Characterization

Gene expression analysis of carbendazim degradation genes employs reverse transcription quantitative

PCR (RT-gPCR) to measure transcript levels of target genes such as mhel and hdx. The standard protocol
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includes RNA extraction from bacterial cells grown in carbendazim-amended media, cDNA synthesis, and
quantitative PCR using gene-specific primers [6] [7]. The 2A(-AACT) method is typically used for relative
quantification, with normalization to housekeeping genes such as 16S rRNA [7]. This approach has
demonstrated upregulated expression of carbendazim degradation genes in response to substrate exposure

and nutrient amendments [6].

Enzyme activity assays provide functional wvalidation of the proposed degradation pathway. For
carbendazim-hydrolyzing esterase (Mhel) activity, cell-free supernatants or crude enzyme extracts are
incubated with carbendazim as substrate, with residual substrate quantified by HPLC [6] [7]. Similarly,
hydroxylase activity is determined using 2-AB as substrate and measuring the formation of 2-HB. These
assays typically include appropriate controls (boiled enzymes, no substrate) to confirm enzymatic rather than

abiotic transformations [6].

Quantitative Degradation Data and Performance
Optimization
The evaluation of carbendazim degradation efficiency under various conditions provides critical insights for

optimizing bioremediation applications. Quantitative data from systematic studies enable comparative

assessment of microbial performance and identification of factors influencing degradation rates.

Table 3: Carbendazim Degradation Efficiency by Various Microbial Strains

Initial

. . . . Optimal Degradation Time

Microbial Strain Carbendazim o o
) Conditions Efficiency Frame
Concentration
Bacillus velezensis HY- 250 mg-L—? M9 medium, 76.99% 48 hours
3479 30°C,pH 7.0 [6][7]
Bacillus velezensis HY- 250 mg-L™? M9 medium + 87.19% 48 hours
3479 (+ NHaNOs3) 12.5 mM [6][7]
NH4NOs

© 2026 Smolecule. All rights reserved. 10/14 Tech Support


https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://link.springer.com/article/10.1007/s10123-023-00427-0
https://www.researchsquare.com/article/rs-2904510/v1
https://www.researchsquare.com/article/rs-2904510/v1
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://link.springer.com/article/10.1007/s10123-023-00427-0
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://link.springer.com/article/10.1007/s10123-023-00427-0
https://www.researchsquare.com/article/rs-2904510/v1
https://link.springer.com/article/10.1007/s10123-023-00427-0
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://www.smolecule.com/products/s548231?utm_src=pdf-body
https://link.springer.com/article/10.1007/s10123-023-00427-0
https://www.researchsquare.com/article/rs-2904510/v1
https://link.springer.com/article/10.1007/s10123-023-00427-0
https://www.researchsquare.com/article/rs-2904510/v1
https://www.smolecule.com/products/s548231?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Initial
) ) ) ) Optimal Degradation Time
Microbial Strain Carbendazim . .
. Conditions Efficiency Frame
Concentration
Rhodococcus 1000 mg-L—1 MSM, 28°C, pH 333.33 mg-L"t.d? 3 days
erythropolis djl-11 7.0 [5]
Stenotrophomonas sp. 250 pg-mL—t MSM, 30°C, 125 68.9% 21 days
rpm (4]
Ochrobactrum sp. 250 pg-mL—t MSM, 30°C, 125 Lower than 21 days
rpm Stenotrophomonas [4]

The degradation performance of carbendazim-degrading microbes is influenced by various environmental
and nutritional factors. Systematic investigation of these parameters has revealed optimal conditions for

efficient biodegradation:

o Temperature: Most carbendazim-degrading bacteria exhibit optimal activity in the mesophilic range
of 25-30°C. Rhodococcus erythropolis djl-11 maintained high degradation efficiency between 25-

30°C, with significant reduction outside this range [5].

e pH: Neutral pH conditions (pH 7.0) generally support optimal degradation, although some strains
maintain activity across a broader pH range. Rhodococcus erythropolis djl-11 demonstrated consistent

carbendazim degradation between pH 4-9, indicating considerable pH tolerance [5].

e Nutrient supplementation: The addition of nitrogen sources, particularly ammonium nitrate (12.5
mM NHa4NO3), significantly enhances degradation efficiency despite the ability of many strains to
utilize carbendazim as a sole nitrogen source [6] [5]. This improvement correlates with increased

expression of degradation genes mhel and hdx [6] [7].

« Initial substrate concentration: Efficient degraders like Rhodococcus erythropolis djl-11 maintain
high degradation rates across a wide concentration range (200-1000 mg-L.~1), following zero-order

kinetics at higher concentrations [5].

The degradation kinetics of carbendazim generally follow a biphasic pattern, with an initial lag phase

corresponding to enzymatic induction followed by a rapid degradation phase. In Bacillus velezensis HY-
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3479, the highest degradation rate occurs between 24-48 hours of incubation, coinciding with peak
expression of mhel and hdx genes [6]. The degradation process typically follows first-order kinetics at
lower substrate concentrations, transitioning to zero-order kinetics at higher concentrations when enzyme

saturation occurs [5].

Bioremediation Applications and Research
Perspectives

The application of carbendazim-degrading microorganisms for environmental remediation represents a
promising green technology for addressing pesticide contamination in agricultural soils, water systems, and
industrial sites. Several implementation strategies have been developed and tested at various scales,

demonstrating the practical potential of microbial degradation for carbendazim removal.

Biobed systems have emerged as effective bioremediation approaches for treating pesticide-contaminated
wastewaters and soil. These systems typically consist of biologically active matrices ("biomixtures")
composed of soil, straw, and peat or other lignocellulosic materials that support high microbial activity and
pesticide degradation [10]. Research has demonstrated that biobed systems maintain efficient carbendazim
degradation even after multiple successive applications, with temporary effects on microbial enzyme
activities that quickly recover, indicating system resilience [10]. The microbial community within these
systems adapts to pesticide exposure, maintaining structural and functional stability while achieving high

removal efficiencies.

Rhizoremediation approaches leverage plant-microbe interactions in the rhizosphere to enhance
carbendazim degradation. Studies with coriander (Coriandrum sativum L.) have demonstrated that the
rhizosphere supports a diverse community of carbendazim-degrading bacteria, including Stenotrophomonas
and Ochrobactrum species [4]. The root exudates provide complementary carbon sources that stimulate
microbial growth and co-metabolic degradation of pesticides, while plants benefit from reduced
phytotoxicity. This approach offers the advantage of in-situ treatment without soil disturbance, making it

particularly suitable for agricultural settings where continuous crop production is desired.

Despite significant advances, several research challenges remain to be addressed. The molecular
mechanisms underlying the later steps of carbendazim degradation, particularly the ring cleavage enzymes,

require further characterization [3]. The development of consortia with complementary metabolic
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capabilities may enhance degradation efficiency and resilience compared to single-strain applications [8].
Additionally, the integration of microbial degradation with other treatment technologies, such as biochar
amendment or advanced oxidation processes, may provide synergistic effects for dealing with high

concentration point-source contamination [6].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtr;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 14/14 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548231?utm_src=pdf-bulk
https://www.smolecule.com/products/s548231?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

